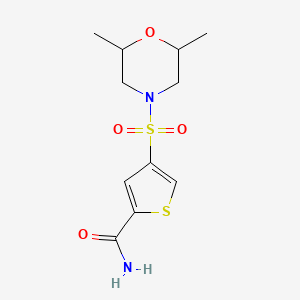
3-methyl-N'-(2-naphthylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N’-(2-naphthylmethylene)benzohydrazide is an organic compound with the molecular formula C19H16N2O. It is known for its unique structure, which includes a benzohydrazide moiety linked to a naphthylmethylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-(2-naphthylmethylene)benzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and 2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-methyl-N’-(2-naphthylmethylene)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-(2-naphthylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthyl oxides and benzohydrazide oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-methyl-N’-(2-naphthylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-methyl-N’-(2-naphthylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-3-methylbenzohydrazide
- N’-naphthylmethylene-3-methylbenzohydrazide
- N’-phenylmethylene-3-methylbenzohydrazide
Uniqueness
3-methyl-N’-(2-naphthylmethylene)benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthylmethylene group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-methyl-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-14-5-4-8-18(11-14)19(22)21-20-13-15-9-10-16-6-2-3-7-17(16)12-15/h2-13H,1H3,(H,21,22)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKWZICITQMOMU-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
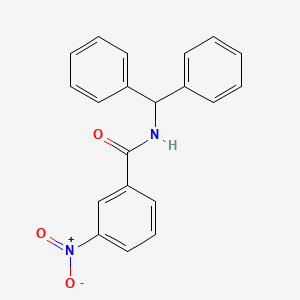
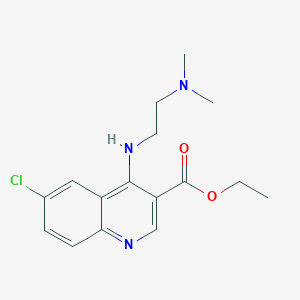
![N-[(FURAN-2-YL)METHYL]-7-METHYLNAPHTHALENE-2-SULFONAMIDE](/img/structure/B5523401.png)
![5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5523415.png)
![N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5523419.png)
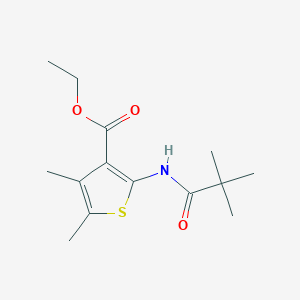
![N-(2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5523437.png)
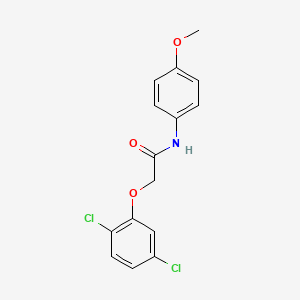
![3,5,11,13-tetramethyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraene-4,6-dione](/img/structure/B5523452.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2,6-diethylphenyl)thiourea](/img/structure/B5523471.png)
![2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5523475.png)
![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B5523479.png)
![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)
